molecular formula C17H12ClNO2S B092943 Fentiazac CAS No. 18046-21-4

Fentiazac

Katalognummer B092943
CAS-Nummer: 18046-21-4
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: JIEKMACRVQTPRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the family of oxicams. It was first developed in the 1980s and has been used for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Fentiazac is known to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.

Wissenschaftliche Forschungsanwendungen

  • Analgesic, Anti-inflammatory, and Antipyretic Activities : Fentiazac has been shown to possess significant analgesic, anti-inflammatory, and antipyretic properties. It is effective in treating rheumatic disorders and other painful conditions (Marmo, 1979).

  • Use in Dental Procedures : It has been effectively used for analgesia after tooth extractions and minor oral surgery, showing rapid analgesic effects and a wide margin of safety (Shimura et al., 1981).

  • Application in Sport Microtraumatology : Fentiazac, in a 5% cream formulation, has been used topically on inflammatory lesions in sports injuries, demonstrating therapeutic efficacy in reducing pain and inflammation (Sinniger & Blanchard, 1981).

  • Treatment of Septic-Inflammatory Conditions in Children : In pediatric patients, Fentiazac has been used in the form of suppositories for treating septic-inflammatory conditions of the upper respiratory tract, showing effectiveness and good tolerance (Nespoli et al., 1982).

  • Rheumatoid Arthritis Treatment : Fentiazac has been used in treating rheumatoid arthritis, with studies showing significant improvement in symptoms like morning stiffness and joint soreness (Fellet, 1979).

  • Improved Drug Solubility : Research on improving the solubility of Fentiazac through inclusion complexes has been conducted, which could enhance its efficacy and application (Yoon et al., 1990).

  • Comparison with Other Analgesics : Fentiazac has been compared with other analgesics like paracetamol in clinical trials, often showing superior or comparable efficacy in managing pain (Leguen Ma, 1985).

  • Drug Metabolism and Pharmacokinetics : Studies on the metabolism and pharmacokinetics of Fentiazac in humans and animals have provided insights into its absorption, biotransformation, and excretion patterns (Franklin et al., 1984; Zanolo et al., 1981)(Zanolo et al., 1981).

Eigenschaften

IUPAC Name

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKMACRVQTPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023050
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fentiazac

CAS RN

18046-21-4
Record name Fentiazac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentiazac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentiazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENTIAZAC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentiazac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTIAZAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fentiazac
Reactant of Route 2
Fentiazac
Reactant of Route 3
Reactant of Route 3
Fentiazac
Reactant of Route 4
Reactant of Route 4
Fentiazac
Reactant of Route 5
Fentiazac
Reactant of Route 6
Fentiazac

Citations

For This Compound
696
Citations
PS Dowell, DM Pierce, RA Franklin, R Norris… - Xenobiotica, 1984 - Taylor & Francis
… after either single- or multiple-dosing of fentiazac. As this type of drug may be administered … fentiazac and p-hydroxyfentiazac (figure 1, II) after repeated oral administration of fentiazac (…
Number of citations: 1 www.tandfonline.com
G Katona, A Bondani - Current Medical Research and Opinion, 1979 - Taylor & Francis
… the efficacy and tolerability of fentiazac (300 mg per day) with … in 78.9% of those receiving fentiazac and in 73.6% of those … and continued improvement in the fentiazac group in all of …
Number of citations: 11 www.tandfonline.com
S TAKAHASHI, T UCHIYAMA, Y FUJIOKA… - Japanese Journal of …, 1980 - jstage.jst.go.jp
… 今回,わ れわれはfentiazacの … 被検薬のfentiazac(以 下FAと 略す)は50mg含 … 抜歯後の疼痛を対象 と してfentiazac(FA)100mg, diclofenac sodium(DS)50mgの1回 …
Number of citations: 0 www.jstage.jst.go.jp
J Chang, RP Carlson, AJ Lewis - Agents and Actions, 1984 - Springer
… In conclusion, our in vivo results indicate that it is unlikely that p-OH fentiazac, the major metabolite of fentiazac contributes significantly to the antiinflammatory activity of fentiazac. Even …
Number of citations: 2 link.springer.com
RA Franklin, R Norris, NW Shepherd, ST Rhenius - Xenobiotica, 1984 - Taylor & Francis
… of I4C-fentiazac. Furthermore, the radioactivity was shown to comprise largely p-hydroxylated fentiazac and unchanged fentiazac (see figure 2). Although the faecally excreted fentiazac …
Number of citations: 5 www.tandfonline.com
N Thumb, G Kolarz, O Scherak… - Journal of international …, 1987 - journals.sagepub.com
In a double-blind parallel group comparison of efficacy and safety, 19 patients with peri-arthritis of the shoulder received 200 mg fentiazac twice daily and 19 received 50 mg diclofenac …
Number of citations: 19 journals.sagepub.com
S Fumero, A Mondino, S Silvestri, G Zanolo… - Pharmacological …, 1980 - Elsevier
Fentiazac binds rapidly and in a considerable percentage to serum protein. The methods of investigations used showed that after “in vivo” administration Fentiazac bound to serum …
Number of citations: 5 www.sciencedirect.com
E Marmo - Current Medical Research and Opinion, 1979 - Taylor & Francis
… and in vivo techniques have shown that fentiazac, a novel alkanoic acid … Fentiazac is well absorbed after oral and rectal … are reviewed and indicate that fentiazac is an effective and well …
Number of citations: 14 www.tandfonline.com
A Fellet - Current Medical Research and Opinion, 1979 - Taylor & Francis
… The results observed in this study indicate that fentiazac is effective in the treatment of … These data have a special interest because fentiazac was used as a single drug treatment …
Number of citations: 5 www.tandfonline.com
HJ Yoon, UB Back, SH Seo, SU Kim - Journal of Pharmaceutical …, 1990 - koreascience.kr
… of fentiazac which … fentiazac in PEG 1500> complex prepared by freeze dying method in Witepsol H-15 > complex prepared by solvent evaporation method in Witepsol H-15 > fentiazac …
Number of citations: 2 koreascience.kr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.